4-Benzoxazol-2-ylpiperidyl naphthyl ketone
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Overview
Description
4-Benzoxazol-2-ylpiperidyl naphthyl ketone: is a complex organic compound that combines the structural features of benzoxazole, piperidine, and naphthyl ketone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazol-2-ylpiperidyl naphthyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions involving piperidine and a suitable leaving group on the benzoxazole ring.
Naphthyl Ketone Attachment: The final step involves the formation of the naphthyl ketone structure, which can be achieved through Friedel-Crafts acylation using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol under suitable conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the naphthyl ketone.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation.
Industry:
Mechanism of Action
The mechanism of action of 4-Benzoxazol-2-ylpiperidyl naphthyl ketone is not fully understood, but it is believed to involve interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Signal Transduction Pathways: The compound could modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds like 2-phenylbenzoxazole and 2-methylbenzoxazole share the benzoxazole core but differ in their substituents.
Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine have similar piperidine structures but lack the benzoxazole and naphthyl ketone moieties.
Naphthyl Ketones: Compounds like 2-acetonaphthone and 1-naphthyl methyl ketone share the naphthyl ketone structure but differ in their additional functional groups.
Uniqueness: 4-Benzoxazol-2-ylpiperidyl naphthyl ketone is unique due to the combination of three distinct functional groups within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler analogs .
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H20N2O2/c26-23(19-9-5-7-16-6-1-2-8-18(16)19)25-14-12-17(13-15-25)22-24-20-10-3-4-11-21(20)27-22/h1-11,17H,12-15H2 |
InChI Key |
QLXOJRUWKOTXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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